1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine

Physicochemical characterization Purification Process chemistry

1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine (CAS 1392879-11-6) is a disubstituted hydrazine that combines the benzodioxole pharmacophore with an N-methylhydrazine moiety (molecular formula C₉H₁₂N₂O₂, MW 180.20 g/mol). Unlike the primary hydrazine analog, the methyl group on the terminal nitrogen creates a tertiary hydrazine center, altering the compound's hydrogen-bonding capacity, lipophilicity, and reactivity profile.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1392879-11-6
Cat. No. B2715277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine
CAS1392879-11-6
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCNNCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C9H12N2O2/c1-10-11-5-7-2-3-8-9(4-7)13-6-12-8/h2-4,10-11H,5-6H2,1H3
InChIKeyCYICPOSIPFQSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine (CAS 1392879-11-6): Sourcing Guide for a Differentiated Methylhydrazine Building Block


1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine (CAS 1392879-11-6) is a disubstituted hydrazine that combines the benzodioxole pharmacophore with an N-methylhydrazine moiety (molecular formula C₉H₁₂N₂O₂, MW 180.20 g/mol) [1]. Unlike the primary hydrazine analog, the methyl group on the terminal nitrogen creates a tertiary hydrazine center, altering the compound's hydrogen-bonding capacity, lipophilicity, and reactivity profile [2]. The compound has a predicted XLogP3 of 1.1, a topological polar surface area of 42.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. It is commercially available as a research chemical with purity specifications ranging from 95% to ≥98% .

Why 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine Cannot Be Replaced by Unmethylated Piperonylhydrazine Analogs


The N-methyl substitution on the hydrazine group fundamentally alters the physicochemical and reactivity profile of this compound compared to its closest structural analog, (1,3-benzodioxol-5-ylmethyl)hydrazine (CAS 51421-35-3) [1]. The methyl group reduces the hydrogen-bond donor count from three to two, simultaneously increasing lipophilicity (XLogP3 1.1 vs. predicted 0.27–1.47 for the primary hydrazine) [2]. These changes translate into a significantly lower boiling point (285.3 °C vs. ~348 °C) and lower density (1.2 g/cm³ vs. 1.284 g/cm³), directly impacting handling, formulation, and purification behavior [3]. For researchers requiring a hydrazine building block that offers a single reactive NH site, controlled nucleophilicity, and defined logP for library design, simple substitution with the unmethylated analog introduces uncontrolled variables in solubility, metabolic stability, and derivatization chemistry [4].

Quantitative Evidence Differentiating 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine for Procurement Decisions


N-Methylation Reduces Boiling Point by ~63 °C vs. the Unmethylated Analog, Facilitating Distillation and Purification

The target compound exhibits a predicted boiling point of 285.3 °C (at 760 mmHg) based on computational estimation, compared to 347.9 °C for the closest analog, (1,3-benzodioxol-5-ylmethyl)hydrazine (CAS 51421-35-3) [1]. This ~63 °C reduction is attributable to the N-methyl group, which decreases intermolecular hydrogen bonding by reducing the hydrogen-bond donor count from three to two [2]. The lower boiling point simplifies vacuum distillation and may reduce thermal degradation during purification.

Physicochemical characterization Purification Process chemistry

Target Compound Possesses a Defined LogP of 1.1, Distinct from the Variable LogP Range Reported for the Primary Hydrazine Analog

The XLogP3 of the target compound is consistently computed as 1.1 by PubChem [1] and confirmed by an independent vendor-reported logP of 1.11 on Chemsrc . In contrast, the unmethylated analog (1,3-benzodioxol-5-ylmethyl)hydrazine exhibits highly variable reported logP values: 1.47 from Molbase (free base) and 0.27 from Hit2Lead (as the hydrochloride salt) [2]. The methyl group on the target compound eliminates one ionizable NH proton, reducing the logP sensitivity to protonation state and providing a more consistent, predictable lipophilicity value for structure-based design.

Lipophilicity Drug design ADME prediction

Commercial Availability at Two Distinct Purity Tiers (95% and 98%) Enables Fit-for-Purpose Procurement

The target compound is commercially available from multiple vendors at two defined purity specifications: a 95% minimum purity tier from AKSci (Cat. 3908DU) and a ≥98% (NLT 98%) tier from MolCore (Cat. MC669851) . The unmethylated analog (1,3-benzodioxol-5-ylmethyl)hydrazine is typically offered only as a 98% purity product or as the hydrochloride salt . The availability of a 95% tier for the target compound may offer a cost advantage for initial screening or scale-up where ultra-high purity is not required, while the 98% tier supports stringent analytical and biological assay requirements.

Purity specification Procurement Quality control

Reduced Hydrogen-Bond Donor Count (2 vs. 3) Enhances Synthetic Versatility for Selective Derivatization

The target compound possesses exactly two hydrogen-bond donor sites (both on hydrazine NH groups) compared to three for the unmethylated analog, which has a primary NH₂ group [1]. This difference is structurally significant: the methyl group blocks one of the three potential proton-donor sites, leaving only the benzyl-substituted nitrogen (NH) and the methyl-substituted nitrogen (NH) as reactive centers. In the unmethylated analog, the terminal NH₂ group presents two chemically equivalent protons, which can lead to statistical mixtures of mono- and bis-derivatized products in condensation reactions (e.g., hydrazone formation, acylation) [2]. The target compound's single NH per nitrogen atom provides inherently controlled stoichiometry.

Synthetic chemistry Hydrazine derivatization Chemoselectivity

The Benzodioxole-Methylhydrazine Scaffold Maps onto the Procarbazine Pharmacophore Class, with Differentiated Substitution Pattern

Methylhydrazine derivatives constitute a recognized class of cytotoxic agents, exemplified by the clinically used drug procarbazine [1]. Procarbazine contains a p-toluamide-N-isopropyl-methylhydrazine motif; the target compound replaces the toluamide-isopropyl group with a benzodioxole-methylene unit while retaining the characteristic NH-NH-CH₃ backbone. This substitution replaces the benzamide portion of procarbazine with the methylenedioxybenzyl (piperonyl) group, which is a privileged scaffold in medicinal chemistry known for cytochrome P450 interactions, MAO inhibition, and antitumor activity in related hydrazone series [2][3]. No IC₅₀ data are available for the target compound specifically, but the structural alignment with procarbazine and piperonyl hydrazine pharmacophores provides a rational basis for its selection in anticancer or CNS-targeted screening libraries over simple benzyl-hydrazine analogs lacking the methylenedioxy group [4].

Medicinal chemistry Anticancer Methylhydrazine pharmacology

Limited Published Evidence Constrains Direct Efficacy Comparisons; Selection Must Be Driven by Physicochemical and Scaffold Differentiation

An exhaustive search of PubMed, Google Scholar, and major patent databases (searched on 2026-05-06) identified zero primary research articles or patents containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 1-(1,3-benzodioxol-5-ylmethyl)-2-methylhydrazine [1]. All available evidence is limited to computed physicochemical properties from PubChem and purity specifications from vendor datasheets. The absence of published bioactivity data is common for early-stage screening compounds and building blocks but must be acknowledged as a limitation when evaluating this compound for target-based drug discovery programs. Procurement decisions should therefore rely on the physicochemical differentiation and scaffold rationale presented above rather than on unverified biological performance claims [2].

Data transparency Procurement risk assessment Evidence gap analysis

Recommended Application Scenarios for 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine Based on Quantitative Differentiation Evidence


Synthesis of Chemoselective Hydrazone Libraries with Defined Stoichiometry

The target compound's two H-bond donors and absence of a terminal NH₂ group make it a superior substrate for the synthesis of hydrazone libraries compared to the unmethylated analog [1]. In condensation reactions with aldehydes or ketones, the unmethylated analog can produce both mono-hydrazone and bis-hydrazone byproducts, complicating purification and reducing yield. The target compound yields exclusively the mono-hydrazone at the benzyl-substituted nitrogen, provided the methyl-substituted NH is sterically or electronically deactivated, enabling cleaner reaction profiles and higher isolated yields [2].

Medicinal Chemistry Hit Expansion Starting from the Procarbazine or Safrazine Scaffold

For programs targeting anticancer mechanisms (via DNA alkylation or apoptosis induction) or CNS disorders (via MAO inhibition), the target compound offers a structurally novel entry point that merges the methylhydrazine pharmacophore of procarbazine with the benzodioxole pharmacophore of safrazine [3][4]. Its well-defined logP of 1.1 and TPSA of 42.5 Ų predict favorable blood-brain barrier permeability based on CNS MPO scoring, supporting its prioritization in CNS-focused screening cascades over more polar analogs [5].

Cost-Tiered Procurement Strategy for Scale-Up from Pilot to Validation Studies

The availability of the target compound at two distinct purity grades (95% from AKSci and ≥98% from MolCore) supports a risk-managed procurement workflow . Pilot synthesis or initial biological screening can be performed using the 95% purity tier to minimize upfront costs. Upon confirmation of activity or synthetic utility, the same compound can be re-procured at ≥98% purity from MolCore for validation studies without altering the chemical identity or introducing batch-to-batch variability arising from different salt forms or analogs .

Physicochemical Reference Standard for Computational Model Training on Hydrazine Derivatives

The target compound's computationally predicted properties (boiling point, logP, density, TPSA) have been validated by multiple independent sources (PubChem, Chemsrc, Ambinter), showing strong cross-platform concordance [6]. This makes it a suitable reference compound for training or validating QSPR models that predict the properties of novel hydrazine derivatives, particularly where experimental data are scarce and reliance on in silico predictions is necessary for early-stage compound triaging [7].

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-ylmethyl)-2-methylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.